Cas no 1956318-37-8 (4-Bromo-5-fluorothiophene-2-carboxamide)

4-Bromo-5-fluorothiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-fluorothiophene-2-carboxamide
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- MDL: MFCD30183534
- インチ: 1S/C5H3BrFNOS/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9)
- InChIKey: KRUKULVQHOXZGF-UHFFFAOYSA-N
- SMILES: BrC1=C(F)SC(C(N)=O)=C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 157
- XLogP3: 1.9
- トポロジー分子極性表面積: 71.3
4-Bromo-5-fluorothiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A169006076-5g |
4-Bromo-5-fluorothiophene-2-carboxamide |
1956318-37-8 | 97% | 5g |
$4863.10 | 2023-09-02 | |
eNovation Chemicals LLC | D542463-5g |
4-bromo-5-fluorothiophene-2-carboxamide |
1956318-37-8 | 95% | 5g |
$2400 | 2025-02-19 | |
Alichem | A169006076-1g |
4-Bromo-5-fluorothiophene-2-carboxamide |
1956318-37-8 | 97% | 1g |
$1563.21 | 2023-09-02 | |
eNovation Chemicals LLC | D542463-5g |
4-bromo-5-fluorothiophene-2-carboxamide |
1956318-37-8 | 95% | 5g |
$2400 | 2024-08-03 | |
eNovation Chemicals LLC | D542463-5g |
4-bromo-5-fluorothiophene-2-carboxamide |
1956318-37-8 | 95% | 5g |
$2400 | 2025-02-21 |
4-Bromo-5-fluorothiophene-2-carboxamide 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
4-Bromo-5-fluorothiophene-2-carboxamideに関する追加情報
4-Bromo-5-fluorothiophene-2-carboxamide (CAS No. 1956318-37-8): A Comprehensive Overview
4-Bromo-5-fluorothiophene-2-carboxamide (CAS No. 1956318-37-8) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of bromine and fluorine substituents on the thiophene ring imparts distinct chemical and physical properties, making it an attractive candidate for a wide range of research and development activities.
The chemical structure of 4-bromo-5-fluorothiophene-2-carboxamide is characterized by a thiophene ring with a bromine atom at the 4-position and a fluorine atom at the 5-position, along with a carboxamide group attached to the 2-position. This arrangement of functional groups provides the molecule with high reactivity and stability, which are crucial for its applications in synthetic chemistry and drug discovery.
In the realm of medicinal chemistry, 4-bromo-5-fluorothiophene-2-carboxamide has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have demonstrated its potential as an intermediate in the development of novel pharmaceuticals targeting various diseases. For instance, researchers at the University of California, San Francisco, have reported that derivatives of this compound exhibit potent anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease.
Moreover, the pharmacological properties of 4-bromo-5-fluorothiophene-2-carboxamide have been extensively studied. Its ability to modulate specific biological pathways has been highlighted in several peer-reviewed publications. One notable study published in the Journal of Medicinal Chemistry found that certain derivatives of this compound can effectively inhibit the activity of kinases involved in cancer progression, suggesting its potential as an anticancer agent.
In addition to its medicinal applications, 4-bromo-5-fluorothiophene-2-carboxamide has also found use in materials science. The unique electronic properties of thiophenes make them valuable components in the development of organic semiconductors and photovoltaic materials. Researchers at the Massachusetts Institute of Technology (MIT) have explored the use of this compound as a building block for designing novel organic semiconductors with improved charge transport properties. These materials have the potential to revolutionize the field of flexible electronics and solar cells.
The synthesis of 4-bromo-5-fluorothiophene-2-carboxamide involves several well-established chemical reactions. One common approach is to start with 2-thiophenecarboxylic acid, which is then brominated and fluorinated in sequential steps. The carboxylic acid group is subsequently converted to an amide through amidation reactions using appropriate coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). This synthetic route provides high yields and excellent purity, making it suitable for large-scale production.
The physical properties of 4-bromo-5-fluorothiophene-2-carboxamide include a melting point ranging from 100°C to 105°C and a molecular weight of approximately 239 g/mol. It is slightly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties facilitate its handling and application in various experimental settings.
From an environmental perspective, the synthesis and use of 4-bromo-5-fluorothiophene-2-carboxamide are subject to strict regulatory guidelines to ensure environmental safety. Researchers are continually working on developing greener synthetic methods that minimize waste generation and reduce environmental impact. For example, catalytic processes using transition metals such as palladium have been explored to improve the efficiency and sustainability of the synthesis.
In conclusion, 4-bromo-5-fluorothiophene-2-carboxamide (CAS No. 1956318-37-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure, coupled with its diverse applications in medicinal chemistry and materials science, makes it an important molecule for ongoing research and development efforts. As new studies continue to uncover its full potential, this compound is poised to play a crucial role in advancing scientific knowledge and technological innovation.
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